molecular formula C21H23ClN6O B2584881 N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946261-51-4

N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2584881
CAS No.: 946261-51-4
M. Wt: 410.91
InChI Key: IMTARFPKAROYIT-UHFFFAOYSA-N
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Description

N2-(5-Chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound with distinct substitutions at the N2, N4, and 6-positions of the triazine core. The N2 position is occupied by a 5-chloro-2-methylphenyl group, the N4 by a p-tolyl (4-methylphenyl) group, and the 6-position by a morpholino moiety. This substitution pattern imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-N-(5-chloro-2-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-14-3-7-17(8-4-14)23-19-25-20(24-18-13-16(22)6-5-15(18)2)27-21(26-19)28-9-11-29-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTARFPKAROYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound contains a triazine core with specific substituents that enhance its biological activity. The presence of the morpholino and p-tolyl groups is crucial for its solubility and interaction with biological targets.

Triazine derivatives like this compound primarily exert their biological effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, they have been shown to inhibit the PI3K/Akt/mTOR pathway, which is critical for cancer cell growth and metabolism.

Key Mechanisms:

  • Inhibition of PI3K/Akt Pathway : This pathway regulates various cellular processes including growth and survival. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Compounds in this class can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer effects .

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cancer Cell Line IC50 (µM) Mechanism
A549 (Lung)0.20PI3K/Akt inhibition
MCF-7 (Breast)1.25Induction of apoptosis
HeLa (Cervical)1.03Cell cycle arrest
HepG2 (Liver)12.21Inhibition of metabolic pathways

These results indicate that the compound exhibits potent anticancer activity with low micromolar IC50 values across multiple cancer types .

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on A549 lung cancer cells. Results showed a significant decrease in cell viability with an IC50 value of 0.20 µM after 48 hours of treatment. Mechanistic studies revealed that this was associated with the downregulation of Akt phosphorylation .
  • In Vivo Efficacy : In xenograft models using MCF-7 breast cancer cells, treatment with the compound resulted in tumor size reduction compared to controls. Histological analysis indicated increased apoptosis within tumor tissues as evidenced by TUNEL staining .

Scientific Research Applications

Anticancer Properties

Research indicates that triazine derivatives, including N2-(5-chloro-2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing key proliferation markers. For instance, the compound has been tested against breast and lung cancer cell lines with promising results in reducing cell viability .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. It demonstrates potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibitory concentrations observed were notably low, indicating high potency .

Antimicrobial Activity

This compound has shown preliminary antimicrobial properties against various pathogens. While the specific mechanisms are still being investigated, initial findings suggest that it may be effective against both Gram-positive and Gram-negative bacteria .

Synthesis and Structural Insights

The synthesis of this compound involves a multi-step process that typically includes the reaction of 6-chloro-1,3,5-triazine derivatives with morpholino and p-tolyl groups. The structural characteristics of the compound contribute to its biological activity; the presence of the morpholino group enhances solubility and reactivity, while the triazine ring system is pivotal for its interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly reduced the growth of lung cancer cells in vitro by triggering apoptotic pathways.
  • Enzyme Inhibition Research : Another study focused on its inhibitory effects on AChE and BACE1 enzymes, revealing IC50 values that suggest it could serve as a lead compound for developing new treatments for Alzheimer's disease .
  • Antimicrobial Evaluation : A recent investigation assessed its antimicrobial efficacy against various bacterial strains, showing promising results that warrant further exploration into its clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazine derivatives exhibit tunable properties based on substituent variations. Below is a comparative analysis of key analogs:

Compound Name N2 Substituent N4 Substituent 6-Position Substituent Key Properties/Applications Reference ID
Target Compound 5-Chloro-2-methylphenyl p-Tolyl Morpholino Likely moderate lipophilicity, solid state
4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl) 4-Methoxyphenyl p-Tolyl Morpholino Mp: 129–131°C (dec); IR peaks at 3239 cm⁻¹
6-Chloro-N,N'-bis(5-chloro-2-methylphenyl) 5-Chloro-2-methylphenyl 5-Chloro-2-methylphenyl Chlorine Higher lipophilicity due to dual Cl groups
N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl) 3-Fluorophenyl m-Tolyl Morpholino HCl salt form enhances aqueous solubility
6-(Methylsulfanyl)-N-isopropyl Isopropyl Methylsulfanyl Lower solubility due to bulky groups

Key Observations:

  • Morpholino vs. Chlorine at 6-Position: Morpholino substituents (as in the target compound and ) improve solubility in polar solvents compared to chlorine (e.g., ), which increases lipophilicity.
  • Positional Isomerism: The p-tolyl group at N4 (target compound) versus m-tolyl () may alter π-π stacking interactions in materials science or receptor binding pockets.

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